molecular formula C34H38N2P2 B13783126 2-N,3-N-bis(3-diphenylphosphanylpropyl)butane-2,3-diimine

2-N,3-N-bis(3-diphenylphosphanylpropyl)butane-2,3-diimine

Cat. No.: B13783126
M. Wt: 536.6 g/mol
InChI Key: YBIQYOIZUIMNQU-UHFFFAOYSA-N
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Description

2-N,3-N-bis(3-diphenylphosphanylpropyl)butane-2,3-diimine is an organophosphorus compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features two diphenylphosphanylpropyl groups attached to a butane-2,3-diimine backbone, making it a versatile ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N,3-N-bis(3-diphenylphosphanylpropyl)butane-2,3-diimine typically involves the reaction of butane-2,3-dione with diphenylphosphanylpropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves:

  • Dissolving butane-2,3-dione in a suitable solvent like tetrahydrofuran (THF).
  • Adding diphenylphosphanylpropylamine dropwise to the solution.
  • Stirring the mixture at room temperature or slightly elevated temperatures.
  • Purifying the product through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-N,3-N-bis(3-diphenylphosphanylpropyl)butane-2,3-diimine undergoes various chemical reactions, including:

    Oxidation: The phosphanyl groups can be oxidized to form phosphine oxides.

    Reduction: The imine groups can be reduced to amines using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where the phosphanyl or imine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Corresponding amines.

    Substitution: Varied products depending on the substituents introduced.

Scientific Research Applications

2-N,3-N-bis(3-diphenylphosphanylpropyl)butane-2,3-diimine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound, particularly in the development of metal-based drugs.

    Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with metals.

    Industry: Utilized in the synthesis of high-molecular-weight polyethylene elastomers as a catalyst.

Mechanism of Action

The mechanism of action of 2-N,3-N-bis(3-diphenylphosphanylpropyl)butane-2,3-diimine primarily involves its ability to coordinate with metal centers. The phosphanyl and imine groups act as donor sites, forming stable complexes with metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as polymerization, hydrogenation, and cross-coupling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N,3-N-bis(3-diphenylphosphanylpropyl)butane-2,3-diimine is unique due to the presence of diphenylphosphanylpropyl groups, which provide distinct electronic and steric properties. This makes it a versatile ligand capable of forming stable complexes with a wide range of metals, enhancing its utility in various catalytic applications.

Properties

Molecular Formula

C34H38N2P2

Molecular Weight

536.6 g/mol

IUPAC Name

2-N,3-N-bis(3-diphenylphosphanylpropyl)butane-2,3-diimine

InChI

InChI=1S/C34H38N2P2/c1-29(35-25-15-27-37(31-17-7-3-8-18-31)32-19-9-4-10-20-32)30(2)36-26-16-28-38(33-21-11-5-12-22-33)34-23-13-6-14-24-34/h3-14,17-24H,15-16,25-28H2,1-2H3

InChI Key

YBIQYOIZUIMNQU-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCCP(C1=CC=CC=C1)C2=CC=CC=C2)C(=NCCCP(C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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